molecular formula C22H26N4O3S B13808206 Benzaldehyde, 4-(dimethylamino)-, (3-(2-(3,4-dimethoxyphenyl)ethyl)-4-oxo-2-thiazolidinylidene)hydrazone CAS No. 53068-43-2

Benzaldehyde, 4-(dimethylamino)-, (3-(2-(3,4-dimethoxyphenyl)ethyl)-4-oxo-2-thiazolidinylidene)hydrazone

Cat. No.: B13808206
CAS No.: 53068-43-2
M. Wt: 426.5 g/mol
InChI Key: RWGPOLWAIOTBEA-VPMZCMPRSA-N
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Description

BENZALDEHYDE,4-(DIMETHYLAMINO)-,2-[3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-OXO-2-THIAZOLIDINYLIDENE]HYDRAZONE is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its distinctive reactivity and potential biological activities.

Preparation Methods

The synthesis of BENZALDEHYDE,4-(DIMETHYLAMINO)-,2-[3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-OXO-2-THIAZOLIDINYLIDENE]HYDRAZONE typically involves multiple steps, starting with the preparation of the individual components. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding aldehydes or carboxylic acids, while reduction reactions could produce alcohols or amines .

Scientific Research Applications

BENZALDEHYDE,4-(DIMETHYLAMINO)-,2-[3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-OXO-2-THIAZOLIDINYLIDENE]HYDRAZONE is widely used in scientific research due to its potential applications in chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, including antimicrobial and anticancer activities. Industrial applications may include its use as a precursor for the production of dyes, pharmaceuticals, and other specialty chemicals .

Mechanism of Action

The mechanism of action of BENZALDEHYDE,4-(DIMETHYLAMINO)-,2-[3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-OXO-2-THIAZOLIDINYLIDENE]HYDRAZONE involves its interaction with specific molecular targets and pathways within biological systems. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the concentration of the compound .

Comparison with Similar Compounds

When compared to similar compounds, BENZALDEHYDE,4-(DIMETHYLAMINO)-,2-[3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-OXO-2-THIAZOLIDINYLIDENE]HYDRAZONE stands out due to its unique chemical structure and reactivity. Similar compounds may include other hydrazones and thiazolidinylidene derivatives, which share some structural features but differ in their specific substituents and functional groups. These differences can significantly impact their chemical behavior and biological activities .

Properties

CAS No.

53068-43-2

Molecular Formula

C22H26N4O3S

Molecular Weight

426.5 g/mol

IUPAC Name

(2E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(Z)-[4-(dimethylamino)phenyl]methylidenehydrazinylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H26N4O3S/c1-25(2)18-8-5-17(6-9-18)14-23-24-22-26(21(27)15-30-22)12-11-16-7-10-19(28-3)20(13-16)29-4/h5-10,13-14H,11-12,15H2,1-4H3/b23-14-,24-22+

InChI Key

RWGPOLWAIOTBEA-VPMZCMPRSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N\N=C\2/N(C(=O)CS2)CCC3=CC(=C(C=C3)OC)OC

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NN=C2N(C(=O)CS2)CCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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